N-(3,4-dichlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide
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Overview
Description
N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl carbamoyl group. It is often used in research due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE typically involves the reaction of 3,4-dichloroaniline with pyridine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes at the molecular level .
Comparison with Similar Compounds
N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:
Amino-Pyrazoles: These compounds share similar structural features and are studied for their biological activities.
Pyrrolidine Derivatives: These compounds also have a nitrogen-containing ring and are used in various medicinal applications. The uniqueness of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of both pyridine and dichlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2N4O2 |
---|---|
Molecular Weight |
325.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(pyridine-2-carbonylamino)urea |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-9-5-4-8(7-10(9)15)17-13(21)19-18-12(20)11-3-1-2-6-16-11/h1-7H,(H,18,20)(H2,17,19,21) |
InChI Key |
DDCHCGCJISXCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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